chemical structure of 1-tert-butyl-3,4-diiodo-1H-pyrazole
chemical structure of 1-tert-butyl-3,4-diiodo-1H-pyrazole
This guide serves as a technical monograph for researchers and medicinal chemists focusing on the structural properties, synthesis, and reactivity of 1-tert-butyl-3,4-diiodo-1H-pyrazole .
Compound Class: Halogenated N-Alkyl Heterocycles Primary Application: Scaffold for Orthogonal Cross-Coupling (Suzuki/Sonogashira)
Chemical Identity & Structural Logic
The utility of 1-tert-butyl-3,4-diiodo-1H-pyrazole lies in its regio-irregularity . Unlike symmetrical heterocycles, the pyrazole ring creates a distinct electronic gradient between positions C3 and C4. The introduction of a bulky tert-butyl group at N1 imposes severe steric constraints, locking the conformation and directing subsequent functionalization.
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | High halogen density for functionalization.[1] | |
| Molecular Weight | 375.98 g/mol | Heavy atom count influences crystallography. |
| LogP | ~3.2 - 3.5 | Lipophilic tert-butyl group increases solubility in non-polar organic solvents (DCM, Toluene). |
| Topological Polar Surface Area | 17.8 Ų | Low TPSA suggests good membrane permeability for derivatives. |
| H-Bond Donors/Acceptors | 0 / 2 | Lack of N-H donor prevents unwanted protic side reactions. |
Structural Tautomerism & Regiochemistry
The core challenge in synthesizing this molecule is the "N-Alkylation Ambiguity" .
-
Precursor: 3,4-diiodo-1H-pyrazole exists in tautomeric equilibrium.
-
The Steric Filter: When alkylating with a bulky electrophile (like a tert-butyl cation equivalent), the reaction is kinetically and thermodynamically steered away from the nitrogen adjacent to the C5 position if C5 bears a substituent.
-
In this specific case: The iodines are at 3 and 4.[1][2]
-
Path A (Favored): Alkylation at the nitrogen distal to the C3-Iodine leads to 1-tert-butyl-3,4-diiodo-1H-pyrazole . The C5 position is a proton (small), minimizing steric clash with the tert-butyl group.
-
Path B (Disfavored): Alkylation at the other nitrogen would place the tert-butyl group adjacent to the Iodine originally at C3 (which becomes C5 upon renumbering). The Van der Waals radius of Iodine (1.98 Å) creates significant repulsion with the tert-butyl group.
-
Strategic Synthesis: The "Steric Steering" Protocol
While direct iodination of 1-tert-butylpyrazole preferentially yields the 4-iodo derivative (due to the electronic enrichment of C4), introducing the second iodine at C3 is challenging due to the deactivating nature of the first halogen.
Therefore, the Convergent Alkylation Route is the industry-standard approach for high purity.
Reaction Pathway Diagram
The following diagram illustrates the logical flow from raw materials to the target scaffold, highlighting the critical steric selection step.
Caption: Synthesis workflow relying on steric hindrance to enforce regioselectivity during N-alkylation.
Detailed Experimental Protocol
Note: This protocol synthesizes the precursor 3,4-diiodopyrazole first, then alkylates it. This ensures the correct iodine placement.
Step 1: Synthesis of 3,4-diiodo-1H-pyrazole[2][3]
-
Reagents: Dissolve 1H-pyrazole (1.0 eq) in acetic acid/water (1:1 v/v).
-
Iodination: Add Iodine (
, 1.1 eq) and Iodic Acid ( , 0.4 eq) or Cerium Ammonium Nitrate (CAN).-
Mechanistic Note: The oxidant (
or CAN) regenerates electrophilic iodine species ( ) from iodide, driving the reaction to completion and allowing poly-iodination.
-
-
Conditions: Heat to 60°C for 4 hours. Monitor via LC-MS for the disappearance of the mono-iodo intermediate.
-
Workup: Quench with saturated
(sodium thiosulfate) to remove excess iodine. Extract with Ethyl Acetate.[4] -
Purification: Recrystallization from Ethanol/Water.
-
Checkpoint: Verify 3,4-substitution via NMR (Proton at C5 appears as a singlet ~8.0 ppm).
-
Step 2: N-tert-Butylation (The Critical Step)
Direct
-
Reagents: Suspend 3,4-diiodo-1H-pyrazole (1.0 eq) in tert-butyl acetate (solvent and reagent).
-
Catalysis: Add perchloric acid (
, 0.05 eq) or concentrated dropwise at 0°C. -
Reaction: Warm to room temperature and stir for 12 hours. The acid generates the tert-butyl cation in situ.
-
Quench: Pour onto ice/NaHCO3 mixture.
-
Isolation: Extract with Hexanes (the lipophilic product prefers non-polar solvents).
-
Yield: Expect >85% regioselectivity for the 1-tert-butyl-3,4-diiodo isomer due to the "Steric Filter" described in Section 1.
Reactivity & Orthogonal Functionalization
The value of 1-tert-butyl-3,4-diiodo-1H-pyrazole is its ability to undergo site-selective cross-coupling . The two C-I bonds are not equivalent.
Electronic Differentiation[5]
-
C4-Iodine: This position is electronically analogous to an electron-rich aromatic system (beta to nitrogen). It is generally more nucleophilic in metal-halogen exchange but more reactive in Pd-catalyzed oxidative addition when using electron-rich ligands, due to the higher bond energy of the C3-I bond (which is alpha to the nitrogen).
-
C3-Iodine: Located alpha to the pyrrole-like nitrogen. It is more electron-deficient but sterically shielded by the N-tert-butyl group.
General Rule of Thumb for this Scaffold: In Palladium-catalyzed couplings (Suzuki-Miyaura), the C4-position reacts first .
Sequential Functionalization Pathway
Caption: Sequential cross-coupling strategy exploiting the higher reactivity of the C4-iodine bond.
Validated Coupling Protocol (Suzuki-Miyaura)
To selectively arylate Position 4:
-
Solvent: DME/Water (4:1) - degassed.
-
Catalyst:
(5 mol%). -
Base:
(2.0 eq). -
Boronic Acid: Aryl-B(OH)2 (1.05 eq).
-
Temperature: 80°C.
-
Outcome: The C4-I bond undergoes oxidative addition significantly faster than C3-I. The sterics of the tert-butyl group further discourage the catalyst from approaching C3 in the initial phase.
References
-
Vasilevsky, S. F., et al. (2014). "Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction." Arkivoc, 2014(6), 54-71.[2]
-
Source:
- Relevance: Establishes the synthesis of the 3,4-diiodo core and reactivity p
-
-
Swiatek, K., et al. (2025).[5] "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." RSC Advances, 15, 9225-9229.[5]
-
Source:
- Relevance: Defines the regioselectivity rules for iodination and cross-coupling in asymmetric pyrazoles.
-
-
Deng, X., & Mani, N. S. (2008).[6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 73(6), 2412–2415.
-
Source:
- Relevance: Provides foundational logic for steric control in pyrazole alkyl
-
-
Goossen, L. J., et al. (2015).[7] "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles." RSC Advances.
-
Source:
- Relevance: Confirms the higher reactivity of C4-halogens in Pd-c
-
Sources
- 1. leapchem.com [leapchem.com]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
